N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a piperidine carboxamide moiety
Properties
Molecular Formula |
C21H23FN2O5S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23FN2O5S/c22-18-4-2-1-3-17(18)13-30(26,27)24-9-7-16(8-10-24)21(25)23-12-15-5-6-19-20(11-15)29-14-28-19/h1-6,11,16H,7-10,12-14H2,(H,23,25) |
InChI Key |
OVLXDOUKZMMSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and sulfonylation reactions.
Piperidine Carboxamide Formation: The final step involves the coupling of the piperidine ring with the carboxamide group, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Caffeine
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its combination of a benzodioxole ring and a fluorophenyl group, which imparts specific chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
